

# A Comprehensive Technical Guide to the Physical Properties of 3,5-Dichlorobenzonitrile

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## Compound of Interest

Compound Name: 3,5-Dichlorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **3,5-Dichlorobenzonitrile** (DCBN), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.<sup>[1][2]</sup> This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, general experimental methodologies, and logical workflows to facilitate its application in scientific research and industrial processes.

## Chemical Identity and Structure

**3,5-Dichlorobenzonitrile** is an aromatic nitrile featuring a benzene ring substituted with two chlorine atoms at positions 3 and 5, and a nitrile group at position 1.<sup>[1]</sup> Its chemical structure is fundamental to its physical and chemical properties.

Table 1: Chemical Identifiers for **3,5-Dichlorobenzonitrile**

Identifier	Value	Source
CAS Number	6575-00-4	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> N	[1][2][4][3]
Molecular Weight	172.01 g/mol	[1][4][3]
IUPAC Name	3,5-dichlorobenzonitrile	
InChI	InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H	[2][5]
InChIKey	PUJSUOGJGIECFQ-UHFFFAOYSA-N	[2][3][5]
Canonical SMILES	C1=C(C=C(C=C1Cl)Cl)C#N	[2]

## Tabulated Physical Properties

The following tables summarize the key physical properties of **3,5-Dichlorobenzonitrile**, compiled from various sources. These quantitative data are essential for designing and executing experiments, as well as for chemical process development.

Table 2: General Physical Properties of **3,5-Dichlorobenzonitrile**

Property	Value	Source
Appearance	White to light-yellow crystalline solid/powder	[1][2][6][7]
Melting Point	64-66 °C (lit.)	[6]
66 °C	[4]	
66.0 to 69.0 °C	[7]	
Boiling Point	283.76°C (rough estimate)	[6]
573.14 K (Joback Calculated Property)	[8]	
Density	~1.4 g/cm <sup>3</sup>	[1]
1.4980 (rough estimate)	[6]	
Solubility	Sparingly soluble in water.[2] Moderate solubility across various solvent types.[1]	
logPoct/wat	2.865 (Crippen Calculated Property)	[8]

Table 3: Thermodynamic and Other Calculated Properties of **3,5-Dichlorobenzonitrile**

Property	Value	Unit	Source
Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )	17.05	kJ/mol	[8]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	54.02	kJ/mol	[8]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	210.53	kJ/mol	[8]
Enthalpy of Formation at Standard Conditions ( $\Delta_f H^\circ_{\text{gas}}$ )	159.18	kJ/mol	[8]
Critical Pressure ( $P_c$ )	3509.58	kPa	[8]
Critical Temperature ( $T_c$ )	Not Available	K	
Critical Volume ( $V_c$ )	Not Available	m <sup>3</sup> /kmol	
Electron Affinity (EA)	0.80 ± 0.09	eV	[8]

## Experimental Protocols for Property Determination

While specific, detailed experimental protocols for determining the physical properties of **3,5-Dichlorobenzonitrile** are not readily available in the cited literature, this section outlines the general methodologies employed for such characterizations.

### Melting Point Determination

The melting point of a crystalline solid like **3,5-Dichlorobenzonitrile** is a crucial indicator of its purity.

Methodology:

- **Sample Preparation:** A small, finely powdered sample of **3,5-Dichlorobenzonitrile** is packed into a capillary tube.

- **Apparatus:** A calibrated melting point apparatus is used. This can be a manual device (e.g., Thiele tube with a heating bath) or an automated digital instrument.
- **Heating:** The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

## Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of **3,5-Dichlorobenzonitrile**.<sup>[3]</sup>

### 3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.<sup>[3]</sup>

Methodology:

- **Sample Preparation:** A small amount of **3,5-Dichlorobenzonitrile** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.
- **Analysis:** The sample is placed in the beam of an IR spectrometer.
- **Data Acquisition:** The instrument records the absorption of infrared radiation at various wavenumbers.
- **Interpretation:** The resulting spectrum is analyzed for characteristic absorption bands. For **3,5-Dichlorobenzonitrile**, key peaks would correspond to the nitrile group (C≡N) stretch (typically around 2210–2260 cm<sup>-1</sup>) and aromatic C-H and C=C stretches.<sup>[3][9]</sup>

### 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.<sup>[3]</sup>

#### Methodology:

- **Sample Preparation:** A few milligrams of **3,5-Dichlorobenzonitrile** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- **Analysis:** The sample tube is placed in the strong magnetic field of an NMR spectrometer.
- **Data Acquisition:** The instrument subjects the sample to radiofrequency pulses and records the resulting signals.
- **Interpretation:**
  - $^1\text{H}$  NMR: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to determine the number and connectivity of hydrogen atoms. Due to its symmetrical substitution pattern, the  $^1\text{H}$  NMR spectrum of **3,5-Dichlorobenzonitrile** is expected to be relatively simple.[\[3\]](#)
  - $^{13}\text{C}$  NMR: The number of signals and their chemical shifts indicate the number of unique carbon environments in the molecule.

#### 3.2.3. Mass Spectrometry (MS)

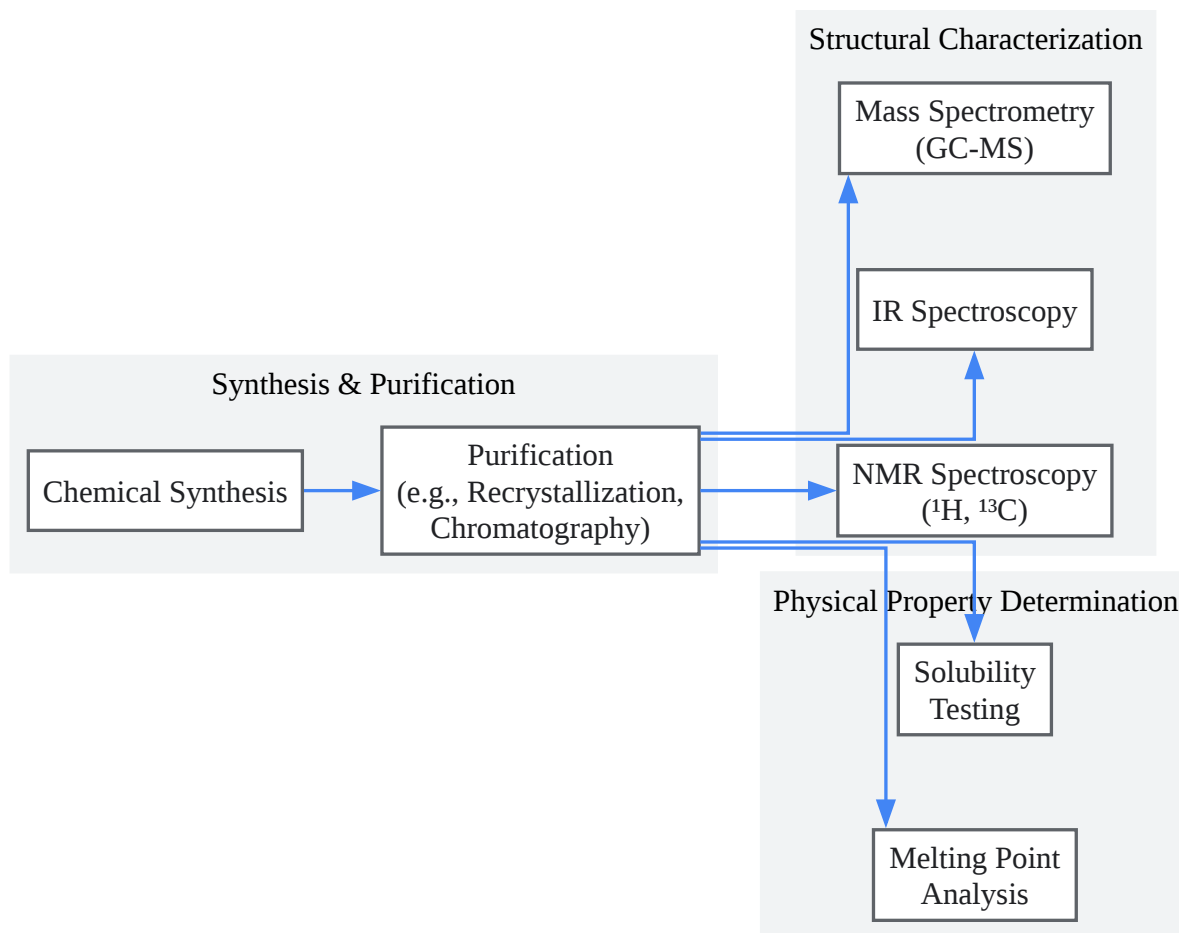
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a primary technique for confirming the molecular weight and purity of **3,5-Dichlorobenzonitrile**.[\[3\]](#)

#### Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after separation from impurities via gas chromatography.
- **Ionization:** The molecules are ionized, for example, by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The abundance of each ion is measured.
- **Interpretation:** The molecular ion peak confirms the molecular weight (172.01 g/mol).[\[3\]](#) The fragmentation pattern serves as a chemical fingerprint, further confirming the structure.[\[3\]](#)

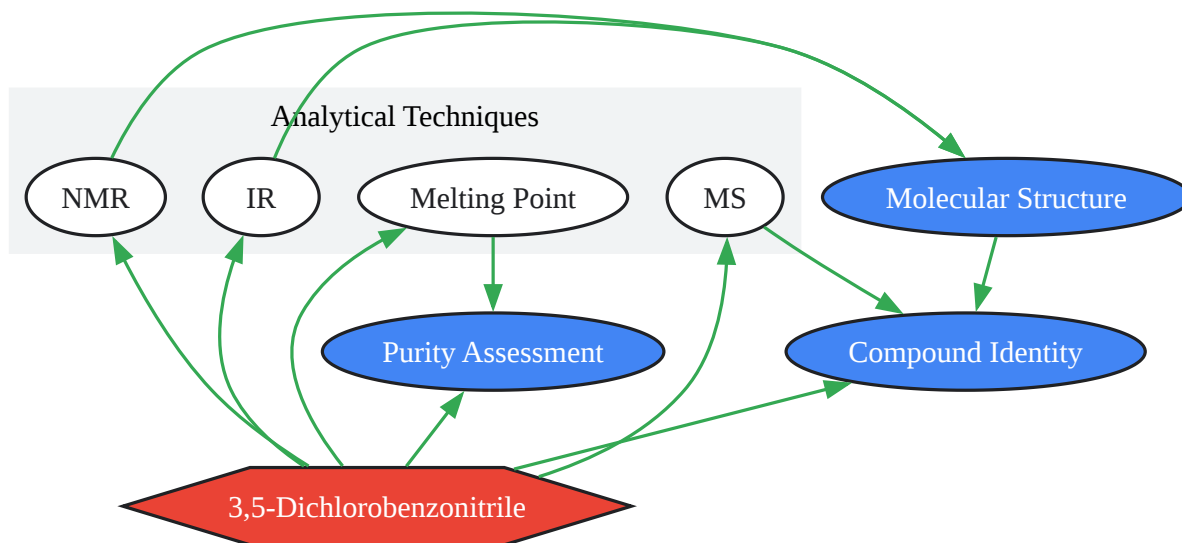
## Visualization of Methodologies and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of experimental procedures and the relationships between different characterization techniques.



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Caption: General workflow from synthesis to physical and structural characterization.



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Caption: Interrelationship of analytical techniques for compound characterization.

## Conclusion

This technical guide has provided a consolidated and structured overview of the physical properties of **3,5-Dichlorobenzonitrile**. The tabulated data offer a quick reference for its key physical constants, while the outlined experimental methodologies provide a foundational understanding of how these properties are determined and how the compound's identity is confirmed. The provided diagrams illustrate the logical flow of characterization, which is crucial for ensuring the quality and reliability of this important chemical intermediate in research and development.

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